2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride
Description
2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride is a synthetic organic compound featuring a four-membered oxetane ring substituted with a dimethylamino group and an acetic acid moiety. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.64 g/mol (approximated based on analogous structures). The oxetane ring confers rigidity and metabolic stability, while the dimethylamino group enhances solubility via protonation under physiological conditions. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for drug discovery and pesticide synthesis.
Properties
IUPAC Name |
2-[3-(dimethylamino)oxetan-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8(2)7(3-6(9)10)4-11-5-7;/h3-5H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXJIDXLSLWCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride typically involves the reaction of 3-(dimethylamino)oxetane with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and the reaction is carefully monitored. The product is then purified through various techniques such as crystallization or distillation to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce a carboxylic acid derivative, reduction may yield an alcohol, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role in developing new therapeutic agents, particularly targeting neurological disorders. Research indicates that derivatives of this compound may interact with opioid receptors, which are crucial in pain management and treatment of neurodegenerative diseases. The ability to modulate these receptors can lead to effective analgesics with reduced side effects compared to traditional opioids .
Table 1: Opioid Receptor Interactions
| Compound | Receptor Type | Effect |
|---|---|---|
| 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid | Mu-opioid receptor | Analgesic effects |
| 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid | Kappa-opioid receptor | Potential for reduced side effects |
| 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid | Delta-opioid receptor | Modulation of neuropsychiatric disorders |
Neuropharmacology
The compound's structure suggests it may serve as a lead compound for developing drugs that target specific neurological pathways. Studies have shown that compounds similar to 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid can influence gene transcription related to neuronal function and survival, potentially offering new avenues for treating conditions such as depression and anxiety .
Case Study: Gene Transcription Modulation
Research conducted on analogs of the compound demonstrated significant inhibition of Rho/MRTF/SRF-mediated gene transcription, which is associated with neuronal growth and plasticity. This effect was quantified using cell viability assays, indicating a promising therapeutic profile for conditions involving neuronal degeneration .
Therapeutic Uses
The therapeutic potential of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid extends beyond pain management. Its unique chemical properties allow it to act as a scaffold for developing new drugs aimed at treating various solid tumors. Preliminary studies suggest that modifications of this compound may exhibit antitumor activity against specific cancer cell lines, including colon and lung carcinomas .
Table 2: Antitumor Activity
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and the oxetane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
The table below compares key properties of the target compound with related derivatives:
Key Observations:
- Substituent Effects: The dimethylamino group in the target compound improves aqueous solubility compared to morpholine or pyridine-based analogs, which may exhibit variable solubility depending on pH.
- Metabolic Stability: Oxetanes are known bioisosteres for carbonyl groups, reducing susceptibility to enzymatic degradation compared to linear-chain analogs.
Stability and Reactivity
- Acid Sensitivity: The dimethylamino group in the target compound forms stable hydrochloride salts, unlike morpholine derivatives, which may undergo ring-opening under strong acidic conditions.
- Nucleophilic Reactivity : The acetic acid moiety enables conjugation with amines or alcohols via carbodiimide-mediated coupling (e.g., EDC, as described in ).
Biological Activity
2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride is a compound of interest due to its unique oxetane ring structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a four-membered oxetane ring and a dimethylamino group, which enhances its reactivity and biological interactions. The oxetane ring is known for its ability to undergo ring-opening reactions, which can modulate enzyme activity and influence various cellular processes.
The biological activity of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid involves interactions with specific molecular targets, particularly enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxetane ring's reactivity allows it to engage in significant biochemical transformations. These interactions may lead to alterations in cellular signaling pathways and gene expression, impacting overall cellular health.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, potentially influencing their activity and stability. Preliminary studies suggest that it can bind to active or allosteric sites on enzymes, modulating their function. The specific biological targets remain under investigation, but notable effects on cellular signaling pathways have been documented.
Cellular Signaling Pathways
The compound has shown potential in affecting cellular signaling pathways, which can lead to significant changes in gene expression. Such alterations may have implications for cellular metabolism and health, making the compound a candidate for further pharmacological research.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Oxetane ring | Dimethylamino group enhances reactivity | Modulates enzyme activity |
| Azetidine-3-acetic acid | Five-membered ring | Contains an azetidine ring | Antiviral properties |
| Pyrrolidine-3-acetic acid | Five-membered ring | Features a pyrrolidine structure | Antioxidant activity |
| Tetrahydrofuran-3-acetic acid | Five-membered ether | Contains a tetrahydrofuran ring | Limited data on activity |
This table illustrates the uniqueness of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid among structurally similar compounds, particularly regarding its biological interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid. For instance:
- Inhibition Studies : Research has shown that compounds with similar structures can inhibit various enzymes involved in inflammatory pathways. For example, derivatives tested against COX enzymes exhibited significant inhibitory effects, suggesting that structural modifications could enhance biological potency .
- Cell Viability Assays : In vitro studies demonstrated that certain analogs did not exhibit cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development .
- Pharmacokinetic Optimization : Ongoing research aims to improve the pharmacokinetic properties of related compounds, focusing on enhancing oral bioavailability while maintaining efficacy against specific molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
